N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS No.: 946247-61-6
Cat. No.: VC6268028
Molecular Formula: C20H25ClN4O2S
Molecular Weight: 420.96
* For research use only. Not for human or veterinary use.
![N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide - 946247-61-6](/images/structure/VC6268028.png)
CAS No. | 946247-61-6 |
---|---|
Molecular Formula | C20H25ClN4O2S |
Molecular Weight | 420.96 |
IUPAC Name | N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Standard InChI | InChI=1S/C20H25ClN4O2S/c1-14-3-4-16(21)11-17(14)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27) |
Standard InChI Key | ASJYMFSHXGBQKK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct pharmacophoric elements:
-
5-Chloro-2-methylphenyl group: A halogenated aromatic ring system contributing to lipophilicity and potential receptor-binding interactions.
-
4-Methylpiperazine moiety: A nitrogen-rich heterocycle known to enhance solubility and modulate central nervous system (CNS) activity.
-
Thiophen-3-yl substituent: A sulfur-containing heteroaromatic ring influencing electronic properties and metabolic stability.
The ethanediamide linker (-NHC(=O)C(=O)N-) bridges the 5-chloro-2-methylphenyl and piperazine-thiophene components, enabling conformational flexibility while maintaining structural rigidity.
Physicochemical Profile
Key properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₅ClN₄O₂S |
Molecular Weight | 420.96 g/mol |
CAS Registry Number | 946247-61-6 |
IUPAC Name | N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]oxamide |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
PubChem CID | 16932323 |
Notably, solubility data remain unavailable, underscoring the need for experimental determination in aqueous and organic solvents.
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
-
Amide bond formation: Coupling of the 5-chloro-2-methylphenylamine with oxalyl chloride to generate the ethanediamide core.
-
Piperazine-thiophene integration: Alkylation or reductive amination to introduce the 4-methylpiperazine and thiophen-3-yl groups.
Purification is achieved through column chromatography, with yields optimized by adjusting reaction stoichiometry and temperature.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate proton environments and carbon frameworks, confirming substituent positions.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) corroborates the molecular ion peak at m/z 420.96, consistent with the theoretical molecular weight.
Future Research Directions
Pharmacokinetic Studies
-
Absorption/Distribution: Evaluate bioavailability via oral and intravenous administration in rodent models.
-
Metabolism: Identify hepatic cytochrome P450 isoforms responsible for biotransformation.
-
Excretion: Quantify renal and fecal elimination profiles.
Toxicity Profiling
-
Acute Toxicity: Determine LD₅₀ values in murine systems.
-
Genotoxicity: Assess mutagenic potential via Ames test.
Target Validation
-
In Vitro Assays: Screen against panels of GPCRs, kinases, and ion channels.
-
In Vivo Efficacy: Test in disease-specific models (e.g., xenograft tumors, neuroinflammation assays).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume